4-(1-甲基-6-(4-甲基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of amines and other organic compounds. For example, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions .科学研究应用
合成与药理应用
作为葡萄糖苷酶抑制剂和抗氧化剂的苯并咪唑衍生物:含吗啉或 4-甲基哌嗪-1-基的苯并咪唑衍生物已被合成并评估了它们的体外抗氧化活性和 α-葡萄糖苷酶抑制潜力。这些化合物表现出显着的清除活性,并且抑制潜力优于标准阿卡波糖,表明在管理氧化应激和葡萄糖调节中具有潜在应用 (Özil, Baltaş, & Parlak, 2018).
用于认知障碍的 PDE1 抑制剂:一组多样化的 3-氨基吡唑并[3,4-d]嘧啶酮,设计和合成以针对磷酸二酯酶 1 (PDE1) 的有效抑制活性,显示出治疗与神经退行性和神经精神疾病相关的认知缺陷的希望。该研究重点介绍了这种新型支架的系统优化,从而产生了用于进一步开发的临床候选物 (Li 等,2016).
富含氮的哌嗪-嘧啶-吡唑杂化物作为抗结核剂:已合成并评估了乙基-1-(6-(4-取代乙酰化哌嗪-1-基)嘧啶-4-基)-5-氨基-1H-吡唑-4-羧酸酯衍生物的抗结核活性。这项研究提出了一种靶向结核分枝杆菌的新方法,突出了这些化合物在结核病治疗中的潜力 (Vavaiya 等,2022).
吡唑并嘧啶作为抗癌和抗 5-脂氧合酶剂:合成了 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮并评估了它们的细胞毒性和 5-脂氧合酶抑制活性,表明这些化合物作为抗癌和抗炎剂的潜力。构效关系 (SAR) 研究提供了设计更有效衍生物的见解 (Rahmouni 等,2016).
生物活性与机理研究
- 抗氧化和神经保护作用:合成了具有吗啉/苯基哌嗪部分的新型吡喃并[3,2-c]色烯衍生物,并评估了它们的抗氧化和神经保护作用,证明了这些化合物在对抗氧化应激和神经退行性疾病中的重要性 (Sameem 等,2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSJQYYXQPTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。